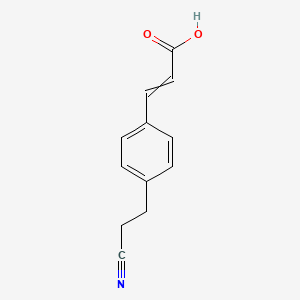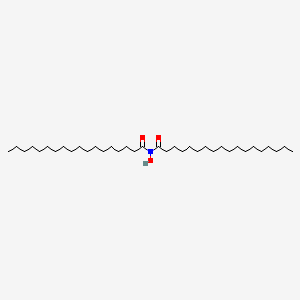
Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)-: is a chemical compound with the molecular formula C36H71NO3 and a molecular weight of 565.95 g/mol . This compound is known for its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- typically involves the reaction of octadecanoic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The process may involve the following steps:
Activation of Octadecanoic Acid: Octadecanoic acid is activated using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Reaction with Hydroxylamine: The active ester intermediate reacts with hydroxylamine to form the desired amide product.
Industrial Production Methods
In an industrial setting, the production of Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents
Major Products Formed
Oxidation Products: Oxo derivatives
Reduction Products: Alcohols, amines
Substitution Products: Halogenated derivatives, alkylated derivatives
Applications De Recherche Scientifique
Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Studied for its potential role in biological systems, including its interactions with cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products.
Mécanisme D'action
The mechanism of action of Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- involves its interaction with specific molecular targets and pathways. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its functional groups enable it to interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- can be compared with other similar compounds, such as:
Stearamide: Similar structure but lacks the hydroxyl and oxo functional groups.
Oleamide: Contains a double bond in the hydrocarbon chain, leading to different physical and chemical properties.
Palmitamide: Shorter hydrocarbon chain, resulting in different solubility and reactivity.
The uniqueness of Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- lies in its specific combination of functional groups and long hydrocarbon chain, which confer distinct properties and applications.
Propriétés
Numéro CAS |
10126-70-2 |
|---|---|
Formule moléculaire |
C36H71NO3 |
Poids moléculaire |
566.0 g/mol |
Nom IUPAC |
N-hydroxy-N-octadecanoyloctadecanamide |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(38)37(40)36(39)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-34H2,1-2H3 |
Clé InChI |
KPUCFIHHBVGUNY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)N(C(=O)CCCCCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


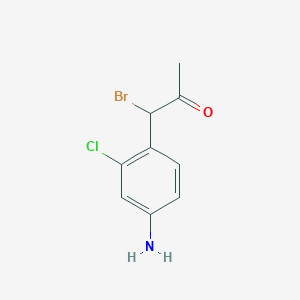
![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B14066912.png)

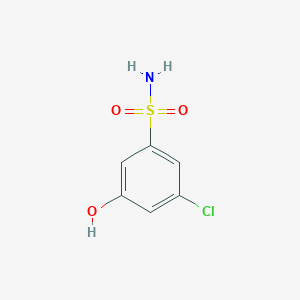
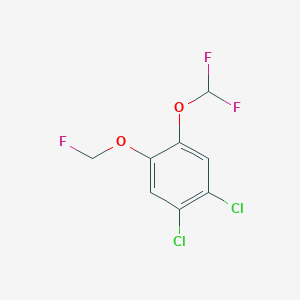

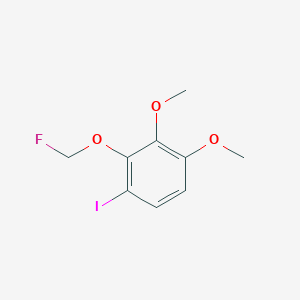
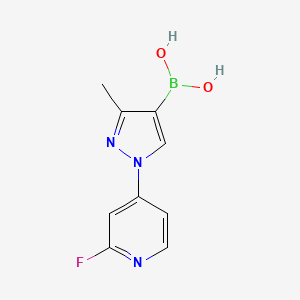
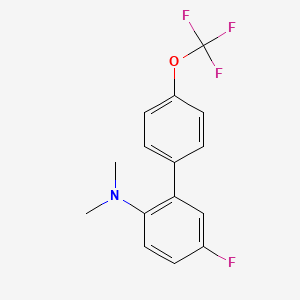
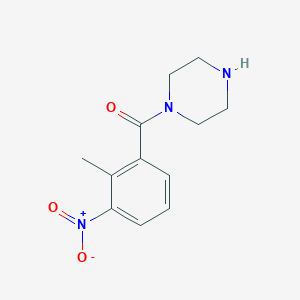
![Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether](/img/structure/B14066969.png)


